molecular formula C14H12ClF2NO2S B5583783 N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide

N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide

Cat. No. B5583783
M. Wt: 331.8 g/mol
InChI Key: NMOAUEHGMHQMEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide and its derivatives often involves multistep chemical reactions, starting from basic sulfonamide or chloroaniline precursors. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized from 4-chloroaniline under solvent-free conditions, showcasing the versatility of sulfonamide chemistry for creating a variety of structurally diverse compounds (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide, is characterized by the presence of the sulfonamide group attached to aromatic rings. This structural motif is crucial for the compound's chemical behavior and interactions. The crystallographic analysis of related sulfonamide compounds has revealed diverse supramolecular architectures mediated by weak interactions, such as hydrogen bonding and π-π interactions, highlighting the importance of structural analysis in understanding the properties of these molecules (Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamides, including N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide, can undergo various chemical reactions, reflecting their reactivity and functional utility in organic synthesis. For instance, photooxidation studies on related compounds have demonstrated their ability to form nitroso- and nitro-products under irradiation, indicating a potential pathway for chemical modification or degradation (Miller & Crosby, 1983).

properties

IUPAC Name

N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO2S/c1-10-2-8-13(9-3-10)21(19,20)18(14(16)17)12-6-4-11(15)5-7-12/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOAUEHGMHQMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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